molecular formula C14H11ClN2O B2435193 (2-Chloropyridin-3-yl)(indolin-1-yl)methanone CAS No. 557781-56-3

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone

Cat. No.: B2435193
CAS No.: 557781-56-3
M. Wt: 258.71
InChI Key: LHVUHRTVMUBVEH-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 2,3-dihydro-1H-indole under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(indolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chloropyridin-3-yl)(indolin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its ability to bind to specific proteins makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(indolin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a specific enzyme’s active site, altering its activity and affecting downstream pathways.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloropyridin-3-yl)(indolin-1-yl)methanone: Unique due to its specific substitution pattern and the presence of both pyridine and indole moieties.

    (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanol: Similar structure but with an alcohol group instead of a carbonyl group.

    (2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methylamine: Contains an amine group instead of a carbonyl group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for versatile chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(2,3-dihydroindol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-13-11(5-3-8-16-13)14(18)17-9-7-10-4-1-2-6-12(10)17/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVUHRTVMUBVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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